1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Property-based design

1‑Ethyl‑4‑nitro‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid is a fully substituted pyrazole‑5‑carboxylic acid that carries ethyl, propyl, and nitro groups on the heterocyclic core [REFS‑1]. Its computed physicochemical profile – moderate lipophilicity (XLogP3‑AA = 1.4), high topological polar surface area (101 Ų), and five hydrogen‑bond acceptors – distinguishes it from simpler pyrazole‑5‑carboxylic acid analogues and positions it as a versatile building block for fragment‑based drug discovery, kinase inhibitor elaboration, and property‑guided lead optimisation [REFS‑1][REFS‑2].

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS No. 139756-17-5
Cat. No. B145199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
CAS139756-17-5
Synonyms1-ETHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC
InChIInChI=1S/C9H13N3O4/c1-3-5-6-7(12(15)16)8(9(13)14)11(4-2)10-6/h3-5H2,1-2H3,(H,13,14)
InChIKeyHKDQYTGOBJQNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756‑17‑5) – A Differentiated Nitro‑Pyrazole Scaffold for Medicinal Chemistry & Chemical Biology Procurement


1‑Ethyl‑4‑nitro‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid is a fully substituted pyrazole‑5‑carboxylic acid that carries ethyl, propyl, and nitro groups on the heterocyclic core [REFS‑1]. Its computed physicochemical profile – moderate lipophilicity (XLogP3‑AA = 1.4), high topological polar surface area (101 Ų), and five hydrogen‑bond acceptors – distinguishes it from simpler pyrazole‑5‑carboxylic acid analogues and positions it as a versatile building block for fragment‑based drug discovery, kinase inhibitor elaboration, and property‑guided lead optimisation [REFS‑1][REFS‑2].

Why Simple Pyrazole‑5‑carboxylic Acids Cannot Replace 1‑Ethyl‑4‑nitro‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid in Property‑Driven Projects


The 4‑nitro substituent fundamentally alters the electronic, steric, and hydrogen‑bonding landscape of the pyrazole scaffold. When the nitro group is absent – as in the direct non‑nitro analogue 1‑ethyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 139756‑16‑4) – lipophilicity increases (Δ XLogP3‑AA +0.2), polar surface area contracts by 45.9 Ų, and the number of hydrogen‑bond acceptors drops from five to three [REFS‑1][REFS‑2]. These shifts are large enough to alter membrane permeability, solubility, and target‑binding profiles; therefore, generic substitution with un‑nitrated pyrazole‑5‑carboxylic acids cannot reproduce the physicochemical fingerprint that makes the 4‑nitro derivative attractive for specific property‑based design strategies [REFS‑1][REFS‑2].

Quantitative Differentiation of 1‑Ethyl‑4‑nitro‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid Against the Closest Non‑Nitro Analogue


XLogP3‑AA Lipophilicity: A 0.2 log Unit Shift Relative to the Non‑Nitro Analogue

The 4‑nitro compound (target) exhibits an XLogP3‑AA of 1.4, compared with 1.6 for the non‑nitro analogue 1‑ethyl‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 139756‑16‑4), a net decrease of 0.2 log units [REFS‑1][REFS‑2]. This difference reflects the electron‑withdrawing and polarising effect of the nitro group and is consistent across the XLogP3 algorithm (version 3.0) [REFS‑1][REFS‑2].

Lipophilicity Drug-likeness Property-based design

Topological Polar Surface Area (TPSA): 101 Ų vs 55.1 Ų – A 45.9 Ų Increment

The target compound carries a TPSA of 101 Ų, whereas the non‑nitro analogue reaches only 55.1 Ų, representing a 83 % increase (+45.9 Ų) [REFS‑1][REFS‑2]. This is primarily due to the two additional oxygen atoms contributed by the nitro group, which add approximately 46 Ų to the polar surface [REFS‑1][REFS‑2].

Polar surface area Membrane permeability Blood–brain barrier

Hydrogen‑Bond Acceptor Count: Five Acceptors Enable Distinct Recognition Motifs

The 4‑nitro derivative presents five hydrogen‑bond acceptor sites (the nitro oxygens, the carboxylic acid carbonyl and hydroxyl, and the pyrazole N2), while the non‑nitro analogue offers only three acceptors [REFS‑1][REFS‑2]. The two additional acceptors originate exclusively from the nitro group and are positioned to engage in bidentate interactions with protein hinge regions or metal ions [REFS‑1][REFS‑2].

Hydrogen bonding Kinase hinge binding Structure-based design

Procurement‑Relevant Application Scenarios for 1‑Ethyl‑4‑nitro‑3‑propyl‑1H‑pyrazole‑5‑carboxylic acid


Peripherally Restricted Kinase Inhibitor Design

The high TPSA (101 Ų) and moderate lipophilicity (XLogP3‑AA 1.4) of the 4‑nitro compound predict limited passive CNS penetration, making it a suitable core for designing kinase inhibitors that must remain outside the central nervous system [REFS‑1]. In contrast, the non‑nitro analogue (TPSA 55.1 Ų, XLogP3‑AA 1.6) would be expected to cross the blood–brain barrier more readily, which is undesirable for peripheral‑only targets [REFS‑2].

Hinge‑Binding Fragment Elaboration

With five hydrogen‑bond acceptors, the 4‑nitro scaffold can form multiple directed interactions with kinase hinge residues [REFS‑1]. The non‑nitro analogue, possessing only three acceptors, cannot replicate this interaction pattern, making the nitro compound the preferred starting point for fragment‑growing campaigns that require robust hinge recognition [REFS‑2].

Property‑Guided Lead Optimisation

The 0.2 log unit lipophilicity decrease and the 45.9 Ų TPSA increase relative to the non‑nitro analogue provide medicinal chemists with a quantifiable property wedge that can be exploited to fine‑tune solubility, permeability, and metabolic stability without altering the core scaffold [REFS‑1][REFS‑2]. This differentiation supports procurement decisions when teams require a pyrazole‑5‑carboxylic acid with a specific, pre‑characterised physicochemical signature.

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